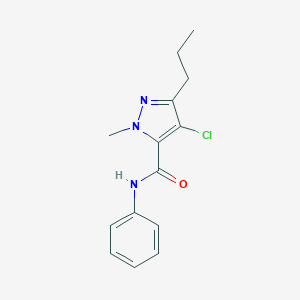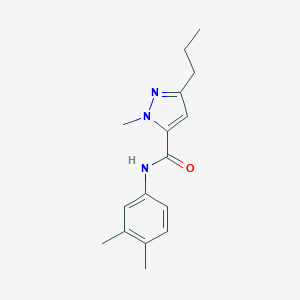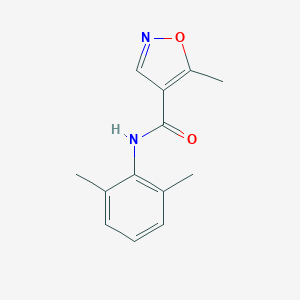
5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, CP-690,550, and is a selective Janus kinase 3 (JAK3) inhibitor.
Wirkmechanismus
The mechanism of action of CP-690,550 involves the inhibition of the 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile enzyme, which is a key component of the immune response. 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a critical role in the activation of T cells, which are responsible for the immune response. By inhibiting 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile, CP-690,550 effectively suppresses the immune response, which is a key factor in the development of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects on the body. In addition to its immunosuppressive effects, CP-690,550 has also been shown to reduce inflammation and pain associated with autoimmune diseases. However, it is important to note that CP-690,550 can also have negative effects on the body, including an increased risk of infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 for lab experiments is its selectivity for 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile, which makes it a valuable tool for studying the immune response. However, CP-690,550 also has limitations, including its potential toxicity and the need for careful dosing to avoid negative effects on the body.
Zukünftige Richtungen
There are several potential future directions for research involving CP-690,550. One area of interest is in the development of new therapies for autoimmune diseases that are more effective and have fewer side effects than current treatments. Another potential direction for research is in the development of new 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile inhibitors that are even more selective and effective than CP-690,550. Additionally, CP-690,550 may have potential applications in other areas of research, such as cancer treatment and organ transplantation.
Synthesemethoden
The synthesis of CP-690,550 involves a multi-step process that starts with the reaction of 6-chloro-2-phenyl-4-pyrimidinamine with 3-methyl-1H-pyrazole-4-carbonitrile in the presence of a base. The resulting intermediate is then reacted with various reagents to produce the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 has been shown to effectively suppress the immune response, which is a key factor in the development of these diseases.
Eigenschaften
Produktname |
5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile |
|---|---|
Molekularformel |
C15H11ClN6 |
Molekulargewicht |
310.74 g/mol |
IUPAC-Name |
5-amino-1-(6-chloro-2-phenylpyrimidin-4-yl)-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H11ClN6/c1-9-11(8-17)14(18)22(21-9)13-7-12(16)19-15(20-13)10-5-3-2-4-6-10/h2-7H,18H2,1H3 |
InChI-Schlüssel |
UTRQWDCAFUOMAL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)


![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B287659.png)
![3-(2-Methylbenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287662.png)